
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
説明
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (3C2C5T) is an organic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound, meaning that it contains a ring of atoms of at least two different elements. 3C2C5T has been investigated for its potential applications in organic synthesis, medicinal chemistry, and pharmacology.
科学的研究の応用
Synthesis and Characterization
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine and its derivatives are prominently featured in the synthesis and structural characterization of various compounds. For instance, the compound's interaction with iodine has been explored, revealing the formation of a complex with significant structural characteristics, as studied through methods like UV-spectroscopy and X-ray diffraction (Chernov'yants et al., 2011). Additionally, the compound has been identified as a crucial intermediate in the synthesis of other compounds, such as tefluthrin, a potent insecticide, highlighting its role in agrochemical applications (Dongqing Liu et al., 2006).
Applications in Pesticide Synthesis
This compound derivatives are extensively used in the synthesis of pesticides. The compound's versatility is evident from the variety of synthesis methods and its application in developing different pesticide molecules. For example, the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a notable pyridine derivative containing fluorine, is primarily used in producing pesticides. The compound's significance in the agricultural sector is underscored by its role in synthesizing various agrochemicals, showcasing its broad utility in enhancing agricultural productivity (Lu Xin-xin, 2006).
Role in Pharmaceutical Intermediates
This compound is also instrumental in the pharmaceutical industry, serving as an intermediate in the synthesis of various drugs. Its chemical properties make it a valuable component in developing pharmaceuticals, indicating its critical role in medicinal chemistry (Li Zheng-xiong, 2004).
作用機序
Target of Action
It is used as a reagent in the structure-based design of novel hcv ns5b thumb pocket 2 allosteric inhibitors . This suggests that it may interact with the HCV NS5B protein, a key enzyme in the replication of the Hepatitis C virus.
Mode of Action
Given its use in the design of HCV NS5B inhibitors, it may bind to the thumb pocket 2 of the HCV NS5B protein, thereby inhibiting the protein’s function and reducing viral replication .
Biochemical Pathways
Given its potential role as an hcv ns5b inhibitor, it likely impacts the life cycle of the hepatitis c virus, specifically the replication of the viral genome .
Result of Action
As a potential hcv ns5b inhibitor, it may result in reduced viral replication, potentially leading to a decrease in viral load .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSXEDNPFNWFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622125 | |
| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-52-8 | |
| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




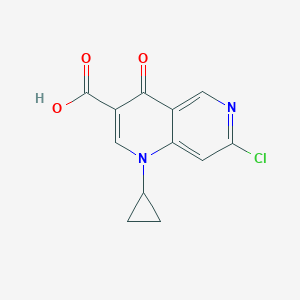
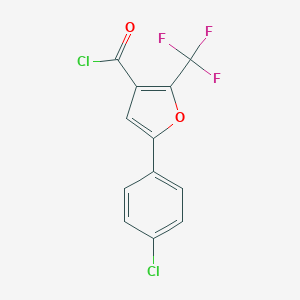
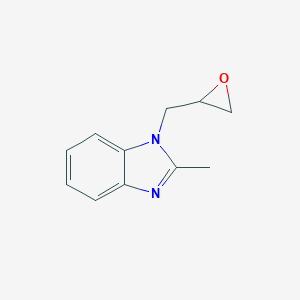

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)

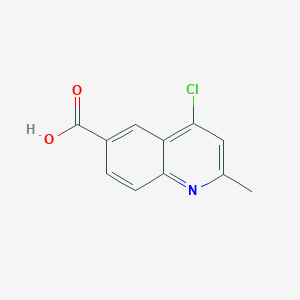

![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)
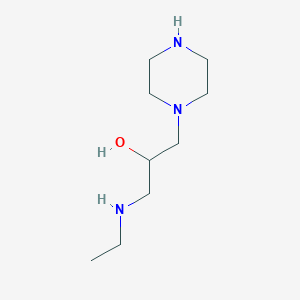
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)
![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)